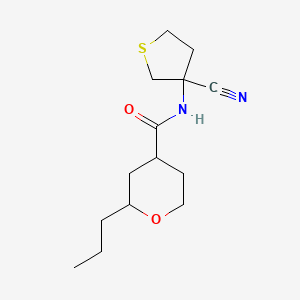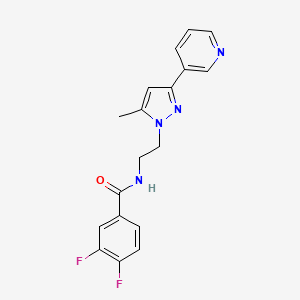
3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes difluorobenzamide, pyrazole, and pyridine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with the appropriate pyridine derivative, the pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Benzamide: The final step involves the reaction of the ethyl-linked pyrazole with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors to improve reaction efficiency and yield.
- Implementation of automated purification systems to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
- Oxidized derivatives of the pyrazole ring.
- Reduced forms of any nitro or carbonyl groups.
- Substituted benzamide derivatives with various functional groups replacing the fluorine atoms.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds through various chemical reactions.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Explored for its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the difluorobenzamide and pyrazole moieties suggests potential interactions with protein kinases or other signaling molecules, affecting cellular pathways involved in inflammation, cell proliferation, or microbial growth.
Comparación Con Compuestos Similares
3,4-Difluoro-N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.
3,4-Difluoro-N-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the pyridine ring, potentially altering its interaction with biological targets.
Uniqueness:
- The presence of both the pyridine and methyl-substituted pyrazole rings in 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide provides a unique structural framework that may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-12-9-17(14-3-2-6-21-11-14)23-24(12)8-7-22-18(25)13-4-5-15(19)16(20)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRNTGRHGUKHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethyl-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2631267.png)
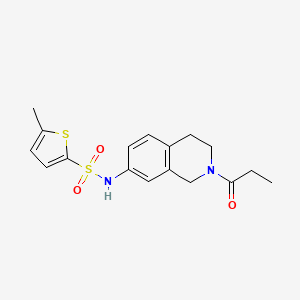

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)
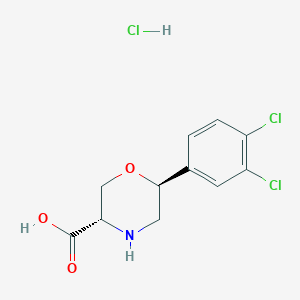
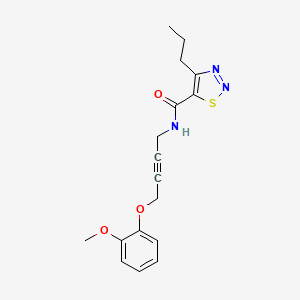
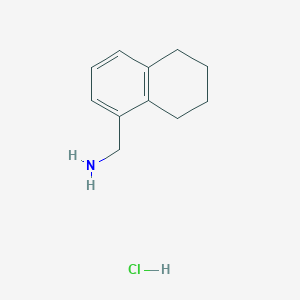
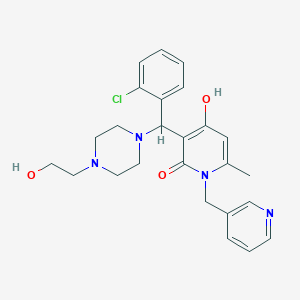
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)
![1,5-Dioxaspiro[2.3]hexane](/img/structure/B2631281.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)
![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)
